molecular formula C16H8FN3O3 B11046646 1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide

1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide

Cat. No.: B11046646
M. Wt: 309.25 g/mol
InChI Key: DHCGCKTXWKHPCG-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a naphtho[2,3-d][1,2,3]triazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthalene derivatives with azides under specific conditions to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the employment of catalysts to facilitate the cyclization and substitution reactions. The purification process often involves recrystallization and chromatographic techniques to ensure the desired product’s quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signal transduction and gene expression .

Comparison with Similar Compounds

  • 1-(4-CHLOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE
  • 1-(4-BROMOPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE

Comparison: 1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro and bromo analogs. Additionally, the fluorine atom’s electronegativity can influence the compound’s biological activity, potentially enhancing its efficacy as a pharmacophore .

Properties

Molecular Formula

C16H8FN3O3

Molecular Weight

309.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione

InChI

InChI=1S/C16H8FN3O3/c17-9-5-7-10(8-6-9)19-14-13(18-20(19)23)15(21)11-3-1-2-4-12(11)16(14)22/h1-8H

InChI Key

DHCGCKTXWKHPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N([N+](=N3)[O-])C4=CC=C(C=C4)F

Origin of Product

United States

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